PGE1-EE is a synthetic derivative of Prostaglandin E1 (PGE1), a naturally occurring prostaglandin. Prostaglandins are a group of lipid compounds with hormone-like effects, acting as potent, locally acting vasodilators and inhibitors of platelet aggregation. [] PGE1-EE serves as a prodrug of PGE1, meaning it is metabolized in the body to release the active PGE1. [] In scientific research, PGE1-EE is primarily studied for its potential in improving blood flow and its role in cellular signaling pathways.
The synthesis of Alprostadil ethyl ester typically involves the esterification of Prostaglandin E1 with ethanol. This reaction can be catalyzed by either acidic or basic catalysts under controlled temperature and pressure conditions to optimize yield and purity. Key parameters for this synthesis include:
In industrial settings, large-scale esterification processes are conducted in reactors equipped with precise temperature and pressure control systems to ensure consistent product quality. The use of high-purity starting materials is crucial for achieving the desired yield of Alprostadil ethyl ester .
Alprostadil ethyl ester has a molecular formula of and a molar mass of approximately 366.52 g/mol. The molecular structure features:
The structural representation can be summarized using SMILES notation: CC(=O)C(C(C(C(C(=C(C(=O)C(C)CC)C(C)C)C(C)(C)C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C)
.
Alprostadil ethyl ester participates in various chemical reactions that can modify its structure and biological activity:
These reactions are essential for developing new formulations or improving existing ones in clinical applications .
The mechanism of action of Alprostadil ethyl ester primarily involves:
Pharmacokinetics studies indicate that after administration, Alprostadil ethyl ester is metabolized into active metabolites that exert similar effects as the parent compound .
Alprostadil ethyl ester has several significant scientific applications:
Additionally, ongoing research explores its potential formulations for topical applications that enhance skin penetration and bioavailability compared to Prostaglandin E1 .
Alprostadil ethyl ester (ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate; CAS 35900-16-4) is synthesized via esterification of the carboxylic acid group in native prostaglandin E₁ (PGE₁, alprostadil). This reaction replaces the polar carboxylic acid with an ethyl ester moiety (C₂₂H₃₈O₅, MW 382.53 g/mol), significantly altering physicochemical properties. The primary synthetic routes include:
Table 1: Comparison of Alprostadil Ethyl Ester Synthesis Methods
Method | Catalyst/Solvent | Temperature | Time | Yield | Key Advantage |
---|---|---|---|---|---|
Acid-Catalyzed | H₂SO₄ / Ethanol | 70–80°C | 5–7 days | 65–75% | Low-cost reagents |
Distillative | Ion-exchange resin / Column | 100–120°C | 2–3 hours | >90% | Continuous production |
TMG-Promoted | TMG / NMP | 25–30°C | 2–3 hours | >98% | No thermal degradation |
Post-synthesis purification leverages the ester’s increased lipophilicity (LogP 4.7 vs. PGE₁’s 3.1). Liquid-liquid extraction into organic solvents (ethyl acetate, dichloromethane) removes hydrophilic impurities, followed by silica chromatography to isolate stereoisomerically pure product [1] [5] [9].
Alprostadil ethyl ester’s bioactivity depends critically on preserving the native prostaglandin stereochemistry during synthesis. The active conformation requires:
Esterification must avoid disrupting these chiral centers. Key stereochemical safeguards include:
As a prodrug, the ethyl ester shields the carboxylic acid without altering the pharmacophore. Upon absorption, carboxylesterases hydrolyze the ester bond (t₁/₂ = 8–12 minutes), regenerating native alprostadil. Molecular dynamics simulations confirm the ethyl group’s minimal steric bulk allows efficient enzyme binding (Kₘ = 40 μM) compared to bulkier tert-butyl esters (Kₘ > 100 μM) [2] [7].
Alprostadil’s poor oral bioavailability (<2%) and rapid pulmonary metabolism (t₁/₂ = 5–10 min) necessitate prodrug strategies. Ethyl esterification balances lipophilicity, metabolic stability, and activation kinetics better than alternatives:
Table 2: Pharmacokinetic Properties of Alprostadil Alkyl Esters
Ester Derivative | LogP | Solubility (mg/mL) | Protein Binding | t₁/₂ (min) | Relative Bioavailability |
---|---|---|---|---|---|
Native Alprostadil | 3.1 | 0.15 (water) | 81% | 5–10 | 1.0× |
Methyl ester | 3.9 | 0.08 (water) | 88% | 15–20 | 3.2× |
Ethyl ester | 4.7 | <0.01 (water) | 95% | 30–45 | 5.8× |
Isopropyl ester | 5.2 | Insoluble | 97% | 90–120 | 2.1× |
Butyl ester | 6.0 | Insoluble | >98% | >180 | 1.5× |
Advanced formulations further leverage the ethyl ester’s properties:
Ethyl strikes an optimal balance: sufficient lipophilicity for passive diffusion, yet rapid esterase cleavage to release active drug. This underpins its clinical adoption for scleroderma and erectile dysfunction [1] [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7